PP121

Catalog No.
S540040
CAS No.
1092788-83-4
M.F
C17H17N7
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PP121

CAS Number

1092788-83-4

Product Name

PP121

IUPAC Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22)

InChI Key

NVRXTLZYXZNATH-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

Solubility

Soluble in DMSO

Synonyms

PP121; PP 121; PP121

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

Description

The exact mass of the compound 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 319.15454 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dual Kinase Inhibitor

-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PP121, is a small molecule that acts as a dual inhibitor of tyrosine and phosphoinositide kinases (PI3Ks). These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, PP121 disrupts these processes and shows promise as an anti-cancer agent [1].

Here's a scientific reference for PP121 as a dual kinase inhibitor: PubChem, National Institutes of Health:

Specific Kinase Inhibition

PP121 specifically inhibits two key enzymes: phosphatidylinositol 3-kinase (PI3K) and several tyrosine kinases. PI3K is a signaling molecule involved in cell growth and survival, while tyrosine kinases are enzymes that regulate various cellular functions. By targeting these specific enzymes, PP121 may offer a more targeted approach to cancer treatment with potentially fewer side effects compared to broad-spectrum kinase inhibitors [1, 4].

Here are scientific references for the specific kinase inhibition of PP121:

  • PubChem, National Institutes of Health:
  • Sigma-Aldrich:

PP121 is a small molecule classified as a dual inhibitor of tyrosine and phosphoinositide kinases, specifically targeting pathways involved in cell signaling and proliferation. Its chemical formula is C17H17N7C_{17}H_{17}N_{7} with a molecular weight of approximately 319.36 g/mol. The compound has been identified as a potent agent against various cancer types, including esophageal and thyroid cancers, by inhibiting critical signaling pathways such as the Akt/mammalian target of rapamycin pathway and nuclear factor kappa B signaling .

  • Inhibition of Tyrosine Kinases: By blocking tyrosine kinases, PP121 disrupts downstream signaling that promotes cell survival and proliferation.
  • Phosphoinositide Pathway Modulation: It affects the phosphoinositide signaling pathway, which is crucial for regulating cellular functions like growth and metabolism.
  • Calcium Mobilization: PP121 has been shown to regulate calcium ion channels, impacting muscle contraction in airway tissues, which is particularly relevant in asthma treatment .

PP121 exhibits significant biological activity, particularly in oncology and respiratory diseases:

  • Antitumor Effects: The compound has demonstrated cytotoxic effects on cancer cells, leading to apoptosis through caspase activation. It has been effective against human esophageal cancer cells and anaplastic thyroid carcinoma .
  • Anti-inflammatory Properties: In models of asthma, PP121 alleviates airway hyperresponsiveness and inflammation by downregulating inflammatory cytokines such as tumor necrosis factor alpha and interleukins 4 and 5 .
  • Calcium Channel Blockade: The compound also inhibits various calcium channels, contributing to its anticontractile properties in airway smooth muscle .

The synthesis of PP121 typically involves multi-step organic reactions that include:

  • Formation of Pyrazolylpyridine Core: The initial step often involves the condensation of appropriate precursors to form the pyrazolylpyridine structure.
  • Functionalization: Subsequent steps may involve the introduction of substituents that enhance the compound's potency and selectivity for its target kinases.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing .

PP121 has a range of applications primarily in the fields of:

  • Cancer Therapy: Its ability to inhibit multiple kinase pathways makes it a candidate for treating various cancers, including esophageal and prostate cancers.
  • Respiratory Disease Treatment: Research indicates potential use in managing asthma by reducing airway inflammation and hyperresponsiveness .
  • Research Tool: As a dual kinase inhibitor, PP121 serves as a valuable tool in studying signal transduction pathways in various biological contexts .

Interaction studies involving PP121 have focused on its effects on various cellular pathways:

  • Akt/mTOR Pathway: PP121 inhibits this pathway, which is crucial for cell growth and survival, particularly in cancer cells .
  • Nuclear Factor Kappa B Signaling: It also disrupts this pathway, which plays a significant role in inflammation and cancer progression .
  • Calcium Signaling Pathways: By blocking specific calcium channels, PP121 modulates intracellular calcium levels, affecting muscle contraction and inflammatory responses in airway tissues .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with PP121. Here are some notable examples:

Compound NameClassUnique Features
DasatinibTyrosine Kinase InhibitorBroad-spectrum kinase inhibitor used in leukemia
SorafenibMulti-Kinase InhibitorPrimarily targets Raf kinases; used for liver cancer
LapatinibTyrosine Kinase InhibitorTargets epidermal growth factor receptor; used for breast cancer
ImatinibTyrosine Kinase InhibitorFirst-line treatment for chronic myeloid leukemia

PP121 is unique due to its dual inhibition mechanism targeting both tyrosine and phosphoinositide kinases, making it versatile for treating multiple conditions beyond what similar compounds typically address .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

319.15454357 g/mol

Monoisotopic Mass

319.15454357 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5B9VB06146

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1092788-83-4

Wikipedia

PP121

Dates

Modify: 2023-08-15
1: Apsel B, Blair JA, Gonzalez B, Nazif TM, Feldman ME, Aizenstein B, Hoffman R,  Williams RL, Shokat KM, Knight ZA. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nat Chem Biol. 2008 Nov;4(11):691-9. Epub 2008 Oct 12. PubMed PMID: 18849971; PubMed Central PMCID: PMC2880455.

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